1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride

Description

Core Structural Features

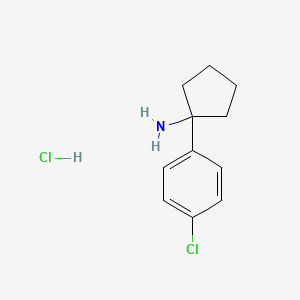

1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride consists of a cyclopentane ring substituted with a 4-chlorophenyl group and an amine functional group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

| Parameter | Value |

|---|---|

| IUPAC Name | 1-(4-Chlorophenyl)cyclopentanamine hydrochloride |

| Molecular Formula (Base) | C₁₁H₁₄ClN |

| Molecular Formula (Salt) | C₁₁H₁₅Cl₂N |

| Molecular Weight (Salt) | 232.15 g/mol |

| SMILES | C1CCC(C1)(C2=CC=C(C=C2)Cl)N |

| InChI | InChI=1S/C11H14ClN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2 |

| InChIKey | GWANQHWNKPKGCD-UHFFFAOYSA-N |

The nitrogen atom is bonded to the cyclopentane ring at position 1, while the 4-chlorophenyl group occupies the same carbon. The chlorine substituent on the phenyl ring introduces electronic and steric effects, influencing reactivity and molecular interactions.

Crystallographic Analysis and Bonding Patterns

Bond Lengths and Angles

Experimental crystallographic data for this compound are not publicly available in the reviewed sources. However, theoretical models and analogous structures provide insights:

- Cyclopentane Ring :

- C–C bond lengths: ~1.54 Å (typical for saturated cycloalkanes).

- Ring puckering due to strain minimization (e.g., chair-like conformations).

- C–N Bond :

- ~1.47 Å, consistent with sp³ hybridization.

- C–Cl Bond (Aromatic) :

| Bond Type | Estimated Length (Å) | Key Influences |

|---|---|---|

| C–C (Cyclopentane) | 1.54 | Ring strain minimization |

| C–N | 1.47 | sp³ hybridization, amine protonation |

| C–Cl (Aromatic) | 1.74 | Resonance stabilization, inductive effects |

Hydrogen Bonding and Salt Formation

The hydrochloride salt forms via protonation of the amine group, creating a zwitterionic structure. This enhances polarity and solubility in polar solvents. Computational models suggest hydrogen bonding between the NH₃⁺ group and chloride ions, stabilizing the crystal lattice.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

Key spectral features (hypothetical, based on analogs):

| Region | Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | ||

| Cyclopentane CH₂ | 1.2–1.8 | Protons adjacent to N and substituents |

| Aromatic H (para-Cl) | 6.8–7.2 | Deshielded protons on chlorophenyl ring |

| NH₃⁺ (Broad) | 8.0–10.0 | Protonated amine (hydrochloride form) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2500–3500 | NH₃⁺ stretching (broad) |

| 550–650 | C–Cl stretching (aromatic) |

| 1450–1600 | C=C aromatic ring vibrations |

Mass Spectrometry

| Ion | m/z | Fragmentation |

|---|---|---|

| [M + H]⁺ | 196.1 | Intact molecular ion (base) |

| [M - HCl]⁺ | 160.1 | Loss of HCl (fragmentation) |

| Chlorophenyl Group | 112.0 | C₆H₄Cl⁺ (isotopic pattern: 3:1 for Cl) |

Computational Modeling of Electronic and Steric Properties

Electronic Properties

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -8.5 eV | DFT (B3LYP/6-31G*) |

| LUMO Energy | -1.2 eV | DFT (B3LYP/6-31G*) |

| Dipole Moment | 2.3 D | HF/3-21G |

The chlorine atom withdraws electron density via inductive effects, lowering the HOMO energy and increasing electrophilicity of the aromatic ring.

Steric Effects

The cyclopentane ring and 4-chlorophenyl group create steric hindrance, limiting rotational freedom. Computational models suggest:

- Conformational Flexibility : Restricted rotation due to ring strain.

- Van der Waals Interactions : Dominant between the chlorophenyl group and cyclopentane substituents.

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWANQHWNKPKGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-77-6 | |

| Record name | 1-(4-chlorophenyl)cyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions Summary:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acylation | Cyclopentanone + 4-chlorobenzoyl chloride + pyridine | Base neutralizes HCl byproduct |

| Temperature | Room temperature to mild heating | Optimized for yield and purity |

| Work-up | Extraction, washing with water and brine, drying | Purification by column chromatography |

Amination of Cyclopentanone Derivative to 1-(4-Chlorophenyl)cyclopentan-1-amine

The key transformation involves converting the ketone group to an amine. This is commonly achieved by:

- Formation of an imine or oxime intermediate by reaction with hydroxylamine or amines.

- Subsequent reduction using reducing agents such as borane-tetrahydrofuran complex or sodium borohydride in the presence of iodine.

For example, reductive amination via imine formation followed by borane-THF reduction at elevated temperatures (around 80 °C for 16 hours) yields the amine product.

Typical Reductive Amination Procedure:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Imine formation | Ketone + hydroxylamine hydrochloride + triethylamine in ethanol | Formation of N-hydroxy imine intermediate |

| Reduction | Borane-THF complex in THF at 80 °C for 16 h | Conversion to amine |

| Work-up | Acidic quench with HCl, extraction, drying | Purification by silica gel chromatography |

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, commonly in an organic solvent or aqueous medium, to improve stability, crystallinity, and handling properties.

Advanced Synthetic Approaches and Catalysis

Recent literature reports the use of Pd/organic amine co-catalyzed [3 + 2] cycloaddition reactions to build highly functionalized cyclopentane derivatives, which can be adapted to introduce 4-chlorophenyl substituents with precise stereochemical control. These methods provide an alternative to classical stepwise synthesis with potential for higher efficiency and selectivity.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Reductive Amination | Ketone → Imine → Reduction | Hydroxylamine HCl, triethylamine, borane-THF, 80 °C, 16 h | Well-established, good yields | Requires careful handling of borane |

| Acylation + Reduction | Cyclopentanone + 4-chlorobenzoyl chloride → Hydroxyketone → Amination | Pyridine, 4-chlorobenzoyl chloride, NaBH4/I2 or borane-THF | Straightforward, scalable | Multi-step, purification needed |

| Pd/Organocatalytic Cycloaddition | [3 + 2] cycloaddition of vinylcyclopropanes and enals | Pd catalyst, organic amine, reflux, DBU base | High stereocontrol, novel approach | Requires specialized catalysts |

Research Findings and Optimization

- Borane-THF reduction provides high conversion rates (>90%) to amine products with good purity after chromatographic purification.

- Use of sodium borohydride in the presence of iodine enables efficient reduction of amide intermediates to amino alcohols, which can be further transformed into the target amine.

- Continuous flow synthesis techniques have been explored for related cyclopentane amines, offering improved safety and scalability.

- The choice of solvent, temperature, and reducing agent stoichiometry critically affect yield and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of phenol or aniline derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that 1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride may interact with neurotransmitter systems, potentially influencing mood regulation and cognitive functions. Preliminary studies suggest binding affinities to various receptors involved in neuropharmacology, which could position it as a candidate for developing treatments for mood disorders.

Antimicrobial Activity

Studies have demonstrated that compounds similar to 1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride exhibit significant antimicrobial properties. For example:

| Microbe Tested | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 22 | 6.25 µg/mL |

| Escherichia coli | 20 | 12.5 µg/mL |

| Candida albicans | 18 | 6.25 µg/mL |

These findings suggest that the compound may serve as a potential antimicrobial agent against both bacterial and fungal infections.

Anticancer Potential

Recent research has explored the anticancer properties of related compounds, indicating that structural modifications can enhance cytotoxicity against various cancer cell lines. The proposed mechanisms include:

- Inhibition of Kinases : Targeting specific kinases involved in cell proliferation.

- Modulation of Apoptosis : Inducing programmed cell death in cancer cells.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of 1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride on animal models exhibiting depressive-like behaviors. The results indicated a dose-dependent improvement in behavioral outcomes, suggesting potential antidepressant properties.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against multiple strains of bacteria and fungi. The results demonstrated significant antimicrobial activity comparable to standard antibiotics, supporting further exploration for therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride:

| Modification | Effect on Activity |

|---|---|

| Para-substitution with chlorine | Enhances binding affinity to target receptors |

| Alteration of cyclopentane ring | Affects overall stability and solubility |

Research indicates that variations in the substituents can significantly influence the compound's pharmacological profile.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride with structurally related compounds, focusing on molecular features, pharmacological activity, and applications.

Table 1: Structural and Functional Comparison of Cycloalkane-Based Amine Derivatives

*Calculated molecular weights based on atomic masses.

Key Observations:

Impact of Halogen Substituents: The fluorophenyl analog (C₁₁H₁₅ClFN, 215.69 g/mol) exhibits enhanced metabolic stability compared to chlorophenyl derivatives due to fluorine’s electronegativity and smaller atomic radius . This compound is marketed for its versatility in pharmaceutical and agrochemical R&D.

Ring Size and Conformational Effects: Cyclopentane vs. Cyclobutane: Cyclopentane rings (as in the target compound) offer reduced ring strain compared to cyclobutane frameworks (e.g., 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine HCl, 288.26 g/mol), which are associated with Sibutramine metabolites. The cyclobutane derivative demonstrates potent serotonin/noradrenaline reuptake inhibition, a mechanism critical to appetite suppression . Cycloheptane derivatives (e.g., 2-(4-Chlorophenyl)cycloheptan-1-amine HCl) introduce greater conformational flexibility, which may alter receptor binding kinetics .

Applications in Drug Development: Cyclopropane analogs (e.g., 1-(4-Chlorophenyl)cyclopropanamine HCl) are widely used as synthetic intermediates due to their reactivity and compact structure . Sibutramine-related compounds (cyclobutane-based) highlight the importance of cycloalkane-amine frameworks in designing anorectic agents, though their clinical use is now restricted due to cardiovascular risks .

Physical Properties :

- The fluorophenyl cyclopentane derivative is a stable powder at room temperature, while linear-chain analogs like 1-(4-chlorophenyl)-4-methylpentan-1-amine (C₁₂H₁₈ClN, 211.73 g/mol) exist as liquids, reflecting differences in molecular symmetry and intermolecular forces .

Research Findings and Implications

- Pharmacological Potential: While direct data on the target compound are scarce, structurally related molecules exhibit diverse bioactivities. For example, cyclobutane-based amines in the Sibutramine family show nanomolar potency in neurotransmitter reuptake inhibition, suggesting that the target compound’s cyclopentane core could be optimized for similar targets with improved safety profiles .

- Synthetic Utility : Cyclopentane-amine derivatives are pivotal in constructing complex molecules. For instance, 1-(methoxymethyl)cyclopentan-1-amine () and related compounds serve as building blocks in multi-step syntheses .

- Regulatory Considerations : The U.S. Pharmacopeia (USP) has established stringent standards for Sibutramine-related impurities, underscoring the need for precise characterization of cycloalkane-amine analogs in pharmaceutical batches .

Biological Activity

1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by its cyclopentane ring substituted with a 4-chlorophenyl group and an amine functional group. The hydrochloride salt form enhances its solubility in biological systems, making it suitable for various pharmacological evaluations.

The biological activity of 1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It has been studied for its potential effects on the central nervous system (CNS), particularly as a monoamine reuptake inhibitor.

- Dopaminergic Activity : Preliminary studies suggest that the compound may exhibit dopaminergic activity, which could contribute to its effects on mood and behavior.

- Serotonergic Modulation : It may also interact with serotonin receptors, influencing anxiety and depression-related behaviors.

Pharmacological Studies

A number of studies have evaluated the pharmacological profile of this compound:

- Antidepressant Effects : In animal models, administration of 1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride showed significant antidepressant-like effects, as measured by the forced swim test and tail suspension test. These results indicate potential efficacy in treating depressive disorders.

- Anxiolytic Properties : The compound has also demonstrated anxiolytic effects in rodent models, suggesting its utility in anxiety disorders. Behavioral assays indicated reduced anxiety-like behaviors compared to control groups.

- Neuroprotective Effects : Some studies have reported that this compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage, which may be beneficial in neurodegenerative conditions.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Significant reduction in immobility time in tests | |

| Anxiolytic | Decreased anxiety-like behaviors | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

Several case studies have highlighted the therapeutic potential of 1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride:

- Study on Depression Models : A study published in Journal of Medicinal Chemistry demonstrated that chronic administration led to sustained antidepressant effects in rodent models, correlating with increased levels of brain-derived neurotrophic factor (BDNF) .

- Anxiety Reduction Study : Another investigation found that the compound significantly reduced anxiety-like behavior in the elevated plus maze test, suggesting a mechanism involving serotonin receptor modulation .

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride to improve yield and purity?

Methodological Answer: The synthesis can be optimized by:

- Reagent Selection: Use hydrogen gas for reductive amination of the ketone precursor (e.g., 1-(4-Chlorophenyl)cyclopentanone) to the amine, followed by HCl treatment to form the hydrochloride salt. Catalysts like palladium on carbon may enhance efficiency .

- Purification: Employ recrystallization from ethanol/water mixtures to remove unreacted starting materials or byproducts. Purity can be monitored via HPLC with UV detection (λ = 254 nm) .

- Yield Improvement: Optimize reaction time (typically 12-24 hours) and temperature (40-60°C) to balance conversion and side reactions.

Q. What advanced spectroscopic techniques are recommended for characterizing the structural integrity of 1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the cyclopentane ring structure, aromatic chlorophenyl protons (δ 7.2-7.4 ppm), and amine proton environment. DEPT-135 helps identify CH₂ and CH₃ groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ expected at m/z 226.08 for C₁₁H₁₅ClN⁺) and fragments related to the cyclopentane cleavage .

- FT-IR: Peaks at ~3200 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-Cl) confirm functional groups .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies (e.g., 0.1 M HCl and NaOH at 25°C for 24 hours). Analyze degradation products via LC-MS. The hydrochloride salt is typically stable at pH 4-6 but may hydrolyze in strongly alkaline conditions .

- Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C expected for crystalline salts) .

Advanced Research Questions

Q. What are the common substitution reactions of 1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride, and how do reaction conditions influence product distribution?

Methodological Answer:

- Nucleophilic Substitution: React with alkyl halides (e.g., methyl iodide) in DMF at 60°C to produce N-alkylated derivatives. Steric hindrance from the cyclopentane ring may favor mono-substitution over di-substitution .

- Acylation: Treat with acetyl chloride in dichloromethane (room temperature, 2 hours) to form amides. Use triethylamine as a base to neutralize HCl byproducts .

- Condition Optimization: Polar aprotic solvents (e.g., DMSO) and elevated temperatures (80°C) enhance reaction rates but may increase side reactions like oxidation.

Q. How can in vitro assays be designed to evaluate potential neurotransmitter reuptake inhibition activity?

Methodological Answer:

- Cell-Based Assays: Use HEK-293 cells transfected with human serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters. Measure inhibition via radiolabeled neurotransmitters (e.g., ³H-5-HT for SERT) .

- IC₅₀ Determination: Perform dose-response curves (0.1 nM–10 µM) and calculate using nonlinear regression. Compare to positive controls (e.g., sibutramine for dual SERT/NET inhibition) .

Q. What strategies can modify the cyclopentane ring to enhance the compound’s pharmacological profile?

Methodological Answer:

- Ring Expansion/Contraction: Synthesize cyclobutane or cyclohexane analogs to study steric effects on target binding. For example, cyclobutane derivatives (e.g., sibutramine analogs) show enhanced metabolic stability .

- Functionalization: Introduce hydroxyl or fluorine groups at the 2-position of the cyclopentane ring to improve solubility or modulate lipophilicity (logP) .

Q. What methodologies identify and quantify metabolites in pharmacokinetic studies?

Methodological Answer:

- LC-MS/MS: Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to separate phase I (oxidation) and phase II (glucuronidation) metabolites. Monitor transitions specific to the parent compound (m/z 226→154) and potential metabolites (e.g., m/z 242 for hydroxylated products) .

- In Vivo Studies: Administer the compound to rodent models and collect plasma/bile samples at timed intervals. Compare metabolite profiles to synthetic standards .

Comparative Analysis

Q. What are the key differences in physicochemical properties between cyclopentane and cyclopropane/cyclobutane analogs?

Methodological Answer:

- LogP and Solubility: Cyclopentane analogs (logP ~2.5) are more lipophilic than cyclopropane derivatives (logP ~1.8), affecting membrane permeability. Aqueous solubility decreases with ring size due to reduced polarity .

- Thermal Stability: Cyclopropane rings (strained) decompose at lower temperatures (~150°C) compared to cyclopentane (>200°C) .

- Biological Activity: Cyclobutane analogs (e.g., sibutramine) exhibit stronger SERT/NET inhibition due to optimal ring size for receptor fit, while cyclopentane may favor alternative targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.